(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 313397-60-3
VCID: VC21476627
InChI: InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N
Molecular Formula: C22H15BrN2O3
Molecular Weight: 435.3g/mol

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide

CAS No.: 313397-60-3

Cat. No.: VC21476627

Molecular Formula: C22H15BrN2O3

Molecular Weight: 435.3g/mol

* For research use only. Not for human or veterinary use.

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide - 313397-60-3

Specification

CAS No. 313397-60-3
Molecular Formula C22H15BrN2O3
Molecular Weight 435.3g/mol
IUPAC Name 6-bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26)
Standard InChI Key OSJGJLCKVAPQIU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Identity

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is a heterocyclic organic compound containing a chromene core structure. The compound has been registered in PubChem with the identifier CID 997785 . This registration occurred on September 8, 2005, marking its formal recognition in chemical databases . The compound represents an important class of chromene derivatives, characterized by its specific substitution pattern and functional groups that contribute to its potential biological activities.

Structural Characteristics

The molecule features a chromene scaffold (2H-chromene) as its central structural element. The "(Z)" prefix in the name indicates a specific stereochemistry around the imine double bond, specifically denoting that the higher priority groups are on the same side of the double bond. The compound contains several key structural features:

  • A bromine substituent at the 6-position of the chromene ring

  • An imine (C=N) linkage at the 2-position

  • A 4-phenoxyphenyl group attached to the nitrogen of the imine

  • A carboxamide group at the 3-position of the chromene ring

These structural elements collectively contribute to the compound's physical, chemical, and potential biological properties. The presence of both polar functional groups (carboxamide, imine) and hydrophobic regions (aromatic rings) suggests a balanced lipophilicity profile that may be advantageous for certain pharmacological applications.

Comparative Structural Analysis

A structurally related compound, 6-bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, has been documented with molecular formula C23H17BrN2O3 and molecular weight 449.29668 . This analog differs from our target compound in two key aspects:

  • The presence of a methoxy group (-OCH3) instead of a phenoxy group

  • The carboxamide is N-substituted with a phenyl group

Table 1: Comparison of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide with Related Analog

Feature(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide6-bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Core structure2H-chromene2H-chromene
Position 6BromineBromine
Position 2(4-phenoxyphenyl)imino(4-methoxyphenyl)imino
Position 3CarboxamideN-phenyl-carboxamide
PubChem RecordCID 997785Not specified in search results

Physicochemical Properties

Solubility Profile

The compound contains both hydrophobic regions (aromatic rings) and polar functional groups (carboxamide, imine), suggesting a mixed solubility profile. It would likely demonstrate:

  • Poor solubility in water due to the predominance of hydrophobic groups

  • Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and dichloromethane

  • Moderate solubility in alcohols like methanol and ethanol

This solubility behavior would influence its formulation strategies for potential pharmaceutical applications and analytical procedures.

Stability Considerations

The compound contains several functional groups that could influence its stability:

  • The imine (C=N) bond may be susceptible to hydrolysis under acidic conditions

  • The carboxamide group generally offers good stability across a range of pH conditions

  • The chromene core typically provides structural rigidity and stability

Understanding these stability factors would be critical for storage conditions, formulation development, and experimental design when working with this compound.

Analytical Methods and Characterization

Structural Elucidation Techniques

Various analytical techniques would be essential for the comprehensive characterization of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide. These would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for confirmation of the three-dimensional structure and the specific "(Z)" stereochemistry

Structure-Activity Relationships

Key Structural Features and Their Functions

Understanding the structure-activity relationships (SAR) of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide would be valuable for potential optimization and development. Based on general principles of medicinal chemistry and the information from search result , several structural elements may contribute to biological activity:

  • The bromine at position 6: Halogens often enhance lipophilicity and membrane permeability, and may engage in halogen bonding with target proteins

  • The carboxamide group: Often serves as both hydrogen bond donor and acceptor, facilitating interactions with biological targets

  • The imine linkage: Provides rigidity to the molecule and may participate in hydrogen bonding

  • The phenoxyphenyl group: Offers extended hydrophobic interactions and potential π-stacking with aromatic amino acid residues in target proteins

Comparison with Structurally Related Compounds

The search results mention a structurally related compound, 6-bromo-2-[(4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide . The key differences between these compounds could provide insights into how structural modifications affect properties and activities:

  • The 4-phenoxyphenyl vs. 4-methoxyphenyl group: The larger phenoxy substituent in the target compound would increase lipophilicity and potentially alter binding interactions

  • The unsubstituted vs. N-phenyl carboxamide: The additional phenyl group in the analog would modify the hydrogen bonding capabilities and the spatial arrangement around the carboxamide

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator